molecular formula C8H6N4O2S B13412035 2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid CAS No. 109775-21-5

2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid

Cat. No.: B13412035
CAS No.: 109775-21-5
M. Wt: 222.23 g/mol
InChI Key: LNVHPJFICSQESZ-UHFFFAOYSA-N
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Description

4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a 5-mercaptotetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method includes the nitration of benzoic acid followed by reduction and subsequent reaction with thiourea to introduce the mercaptotetrazole group . The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to isolate the pure product . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid.

    4-Aminobenzoic Acid: Contains an amino group instead of a mercapto group.

    5-Mercaptotetrazole: Lacks the benzoic acid moiety.

Uniqueness: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is unique due to the presence of both the benzoic acid and mercaptotetrazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

109775-21-5

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

2-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid

InChI

InChI=1S/C8H6N4O2S/c13-7(14)5-3-1-2-4-6(5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15)

InChI Key

LNVHPJFICSQESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=S)N=NN2

Origin of Product

United States

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